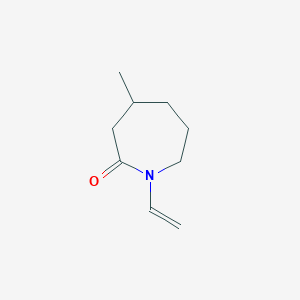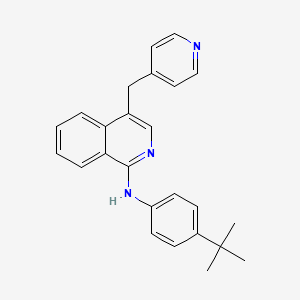
N-(4-(tert-Butyl)phenyl)-4-(pyridin-4-ylmethyl)isoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)isoquinolin-1-amine is a complex organic compound that features a combination of isoquinoline, pyridine, and tert-butylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)isoquinolin-1-amine typically involves multi-step organic reactions. A common approach might include:
Formation of Isoquinoline Core: Starting with a suitable precursor, the isoquinoline core can be synthesized through cyclization reactions.
Introduction of Pyridine Group: The pyridine moiety can be introduced via nucleophilic substitution or coupling reactions.
Attachment of tert-Butylphenyl Group: The tert-butylphenyl group can be attached using Friedel-Crafts alkylation or similar methods.
Final Assembly: The final compound is assembled through amination reactions, where the amine group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)isoquinolin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce secondary or tertiary amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
作用機序
The mechanism of action of N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)isoquinolin-1-amine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
N-(4-tert-butylphenyl)-4-((pyridin-3-yl)methyl)isoquinolin-1-amine: Similar structure with a different position of the pyridine group.
N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)quinolin-1-amine: Similar structure with a quinoline core instead of isoquinoline.
Uniqueness
N-(4-tert-butylphenyl)-4-((pyridin-4-yl)methyl)isoquinolin-1-amine is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C25H25N3 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
N-(4-tert-butylphenyl)-4-(pyridin-4-ylmethyl)isoquinolin-1-amine |
InChI |
InChI=1S/C25H25N3/c1-25(2,3)20-8-10-21(11-9-20)28-24-23-7-5-4-6-22(23)19(17-27-24)16-18-12-14-26-15-13-18/h4-15,17H,16H2,1-3H3,(H,27,28) |
InChIキー |
XJGOPYWCSIEHLX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=NC=C(C3=CC=CC=C32)CC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


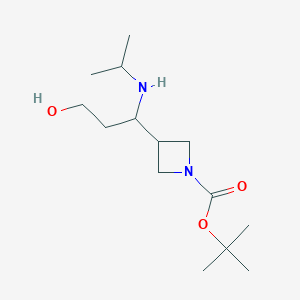
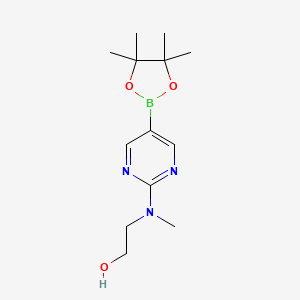
![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)

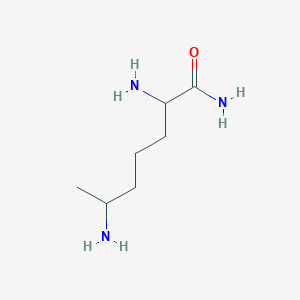
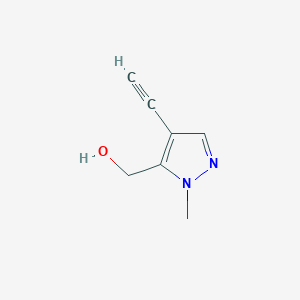
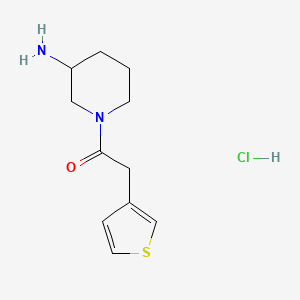
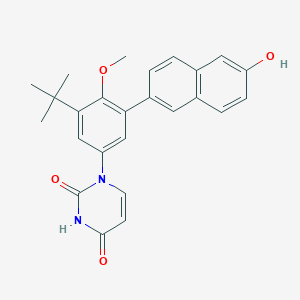

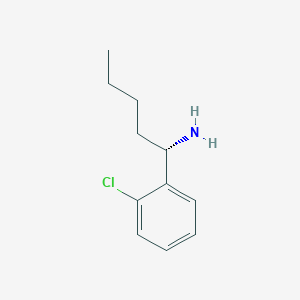
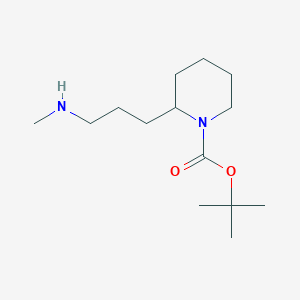

![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
